6-O-(Triisopropylsilyl)-D-glucal

Description

The exact mass of the compound 6-O-(Triisopropylsilyl)-D-glucal is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-O-(Triisopropylsilyl)-D-glucal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-O-(Triisopropylsilyl)-D-glucal including the price, delivery time, and more detailed information at info@benchchem.com.

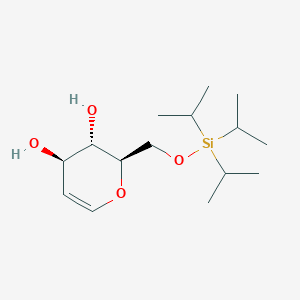

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R)-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O4Si/c1-10(2)20(11(3)4,12(5)6)19-9-14-15(17)13(16)7-8-18-14/h7-8,10-17H,9H2,1-6H3/t13-,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZHAYQIZWKLNP-KFWWJZLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OCC1C(C(C=CO1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC[C@@H]1[C@H]([C@@H](C=CO1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442559 | |

| Record name | 6-O-(Triisopropylsilyl)-D-glucal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137915-37-8 | |

| Record name | 1,5-Anhydro-2-deoxy-6-O-[tris(1-methylethyl)silyl]-D-arabino-hex-1-enitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137915-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-O-(Triisopropylsilyl)-D-glucal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-O-(Triisopropylsilyl)-D-glucal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 6-O-(Triisopropylsilyl)-D-glucal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 6-O-(Triisopropylsilyl)-D-glucal, a valuable intermediate in carbohydrate chemistry and drug discovery. This document outlines a detailed, representative experimental protocol for its preparation from D-glucal, methods for its purification, and a summary of its key characterization data.

Introduction

6-O-(Triisopropylsilyl)-D-glucal is a selectively protected derivative of D-glucal, a versatile building block in organic synthesis. The triisopropylsilyl (TIPS) group at the C-6 primary hydroxyl position offers steric bulk and stability, allowing for selective reactions at the remaining secondary hydroxyl groups and the enol ether moiety. This makes it a crucial intermediate in the synthesis of complex carbohydrates, glycosides, and various biologically active molecules.[1] Its application is significant in pharmaceutical development for the creation of glycosylated drugs with enhanced bioavailability and stability.[1]

Synthesis of 6-O-(Triisopropylsilyl)-D-glucal

The synthesis of 6-O-(Triisopropylsilyl)-D-glucal is achieved through the selective silylation of the primary hydroxyl group of D-glucal. The greater reactivity of the primary hydroxyl group compared to the secondary hydroxyls at C-3 and C-4 allows for regioselective protection under controlled reaction conditions.

Reaction Pathway

The chemical transformation involves the reaction of D-glucal with triisopropylsilyl chloride in the presence of a base, typically imidazole (B134444), in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 6-O-(Triisopropylsilyl)-D-glucal.

Materials:

-

D-Glucal

-

Triisopropylsilyl chloride (TIPS-Cl)

-

Imidazole

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a solution of D-glucal (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add imidazole (1.2 eq).

-

Silylation: Slowly add triisopropylsilyl chloride (1.1 eq) to the stirred solution.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of 6-O-(Triisopropylsilyl)-D-glucal

The crude product is typically purified by flash column chromatography on silica gel.

Purification Workflow

References

Spectroscopic Characterization of 6-O-TIPS-D-glucal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-O-triisopropylsilyl-D-glucal (6-O-TIPS-D-glucal), a key intermediate in modern carbohydrate synthesis. Due to the absence of a dedicated public repository of its complete spectroscopic data, this guide collates and presents predicted and representative data based on the analysis of closely related structures and general principles of spectroscopic interpretation for silylated glycals. The information herein is intended to serve as a practical reference for the identification and characterization of this compound in a research and development setting. This guide includes tabulated summaries of expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, a detailed experimental protocol for its synthesis, and workflow diagrams to illustrate the synthetic and analytical processes.

Introduction

6-O-TIPS-D-glucal is a selectively protected derivative of D-glucal, a versatile chiral building block in organic synthesis. The triisopropylsilyl (TIPS) group at the 6-position offers steric bulk and stability, allowing for regioselective reactions at other positions of the glucal scaffold. This makes it a valuable precursor in the synthesis of complex carbohydrates, glycoconjugates, and various natural products with potential therapeutic applications. Accurate spectroscopic characterization is paramount for confirming the identity and purity of 6-O-TIPS-D-glucal in any synthetic endeavor.

Synthesis of 6-O-TIPS-D-glucal

The synthesis of 6-O-TIPS-D-glucal involves the selective protection of the primary hydroxyl group at the C-6 position of D-glucal. This is typically achieved by reacting D-glucal with triisopropylsilyl chloride (TIPSCl) in the presence of a suitable base.

Experimental Protocol: Selective Silylation of D-Glucal

Materials:

-

D-Glucal

-

Triisopropylsilyl chloride (TIPSCl)

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

To a solution of D-glucal (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add imidazole (1.2 eq).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add triisopropylsilyl chloride (TIPSCl) (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford 6-O-TIPS-D-glucal as a pure compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 6-O-TIPS-D-glucal. This data is compiled from typical values for silylated carbohydrates and related glucal derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for 6-O-TIPS-D-glucal (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~6.4 | dd | ~6.0, ~1.5 |

| H-2 | ~4.8 | m | - |

| H-3 | ~4.2 | m | - |

| H-4 | ~3.9 | m | - |

| H-5 | ~3.8 | m | - |

| H-6a, H-6b | ~3.7 | m | - |

| Si-CH (TIPS) | ~1.1 | m | ~7.5 |

| Si-C-CH₃ (TIPS) | ~1.0 | d | ~7.5 |

Table 2: Predicted ¹³C NMR Data for 6-O-TIPS-D-glucal (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~145 |

| C-2 | ~102 |

| C-3 | ~68 |

| C-4 | ~70 |

| C-5 | ~78 |

| C-6 | ~64 |

| Si-CH (TIPS) | ~18 |

| Si-C-CH₃ (TIPS) | ~12 |

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of 6-O-TIPS-D-glucal.

Table 3: Predicted Mass Spectrometry Data for 6-O-TIPS-D-glucal

| Ion | m/z (Da) | Notes |

| [M+H]⁺ | 303.19 | Protonated molecular ion |

| [M+Na]⁺ | 325.17 | Sodiated molecular ion |

| [M-H₂O+H]⁺ | 285.18 | Loss of water |

| [M-TIPS+H]⁺ | 147.06 | Loss of the TIPS group |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule.

Table 4: Predicted Infrared (IR) Absorption Bands for 6-O-TIPS-D-glucal

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3400 | O-H | Stretching (broad, due to free hydroxyls at C-3 and C-4) |

| ~2940-2860 | C-H | Stretching (from alkyl groups of TIPS and glucal) |

| ~1645 | C=C | Stretching (alkene in the glucal ring) |

| ~1250 | Si-C | Stretching |

| ~1100-1000 | C-O, Si-O-C | Stretching |

Analytical Workflow

A typical analytical workflow for the characterization of synthesized 6-O-TIPS-D-glucal is outlined below.

Conclusion

This technical guide provides a foundational set of spectroscopic data and a reliable synthetic protocol for 6-O-TIPS-D-glucal. The presented NMR, MS, and IR data, while predictive, offer a strong baseline for researchers to confirm the successful synthesis and purification of this important carbohydrate intermediate. The provided workflows for synthesis and analysis are designed to be clear and reproducible, aiding in the efficient incorporation of 6-O-TIPS-D-glucal into complex synthetic pathways. As with any chemical synthesis and characterization, it is recommended that researchers compare their own experimentally obtained data with the information provided in this guide for accurate identification.

An In-depth Technical Guide to the NMR Spectroscopic Data of 6-O-(Triisopropylsilyl)-D-glucal

This technical guide provides an overview of the available ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 6-O-(Triisopropylsilyl)-D-glucal. This document is intended for researchers, scientists, and drug development professionals who utilize silyl-protected carbohydrate intermediates in organic synthesis. Due to the limited availability of experimentally verified NMR data in peer-reviewed literature, this guide summarizes predicted data and presents a general experimental protocol for the acquisition of such spectra.

Data Presentation

Comprehensive, experimentally validated ¹H and ¹³C NMR data for 6-O-(Triisopropylsilyl)-D-glucal from a primary scientific publication could not be located. However, predicted NMR data is often available from chemical suppliers and spectral databases. The following tables present a representative set of predicted chemical shifts. It is crucial to note that these values are computational estimations and should be confirmed by experimental data.

Table 1: Predicted ¹H NMR Data for 6-O-(Triisopropylsilyl)-D-glucal

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 6.3 - 6.5 | d | ~6.0 |

| H-2 | 4.7 - 4.9 | t | ~4.0 |

| H-3 | 4.2 - 4.4 | m | - |

| H-4 | 3.9 - 4.1 | m | - |

| H-5 | 3.7 - 3.9 | m | - |

| H-6a | 3.8 - 4.0 | dd | ~11.0, 5.0 |

| H-6b | 3.6 - 3.8 | dd | ~11.0, 2.0 |

| -CH (TIPS) | 1.0 - 1.2 | m | - |

| -CH₃ (TIPS) | 0.9 - 1.1 | d | ~7.0 |

Table 2: Predicted ¹³C NMR Data for 6-O-(Triisopropylsilyl)-D-glucal

| Carbon | Chemical Shift (ppm) |

| C-1 | 144 - 146 |

| C-2 | 99 - 101 |

| C-3 | 78 - 80 |

| C-4 | 70 - 72 |

| C-5 | 75 - 77 |

| C-6 | 62 - 64 |

| -CH (TIPS) | 17 - 19 |

| -CH₃ (TIPS) | 11 - 13 |

Experimental Protocols

The following provides a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for silyl-protected carbohydrates like 6-O-(Triisopropylsilyl)-D-glucal. The specific parameters should be optimized for the instrument and sample.

Materials and Equipment:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

6-O-(Triisopropylsilyl)-D-glucal sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

-

Sample Preparation: Dissolve the 6-O-(Triisopropylsilyl)-D-glucal sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. Add a small amount of internal standard (TMS, 0 ppm).

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

-

-

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024-4096 (or more, depending on sample concentration)

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Mandatory Visualizations

The following diagrams illustrate the general workflow for the synthesis and analysis of 6-O-(Triisopropylsilyl)-D-glucal.

Caption: Synthetic and analytical workflow for 6-O-(Triisopropylsilyl)-D-glucal.

Caption: Relationship between molecular structure and NMR data for characterization.

In-Depth Technical Guide: Mass Spectrometry Analysis of 6-O-(Triisopropylsilyl)-D-glucal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 6-O-(Triisopropylsilyl)-D-glucal, a selectively protected monosaccharide derivative crucial in synthetic carbohydrate chemistry. Due to the non-volatile nature of carbohydrates, derivatization is essential for gas chromatography-mass spectrometry (GC-MS) analysis, and the triisopropylsilyl (TIPS) group significantly influences the fragmentation patterns observed. This document outlines detailed experimental protocols for both GC-MS and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS), presents predicted quantitative data for key ionic species, and illustrates analytical workflows and fragmentation pathways. While specific experimental data for this exact compound is not extensively published, this guide extrapolates from well-established principles of silylated carbohydrate analysis to provide a robust analytical framework.

Introduction to the Mass Spectrometry of Silylated Glycals

Mass spectrometry is an indispensable tool for the structural elucidation of carbohydrate derivatives.[1] Glycals, such as D-glucal, are reactive intermediates in glycosylation reactions, and protective groups like the bulky 6-O-Triisopropylsilyl (TIPS) ether direct regioselectivity. Characterizing these molecules by mass spectrometry confirms their identity and purity.

For GC-MS analysis, native carbohydrates are thermally unstable and non-volatile.[1] Therefore, a derivatization step, typically silylation of the remaining free hydroxyl groups, is required to increase volatility.[2][3] This process replaces active hydrogens on hydroxyl groups with a silyl (B83357) moiety, such as trimethylsilyl (B98337) (TMS) or, in this case, triisopropylsilyl (TIPS).[3][4] The resulting per-silylated analyte is amenable to GC separation and electron ionization (EI).

Alternatively, LC-ESI-MS can be employed, which often circumvents the need for further derivatization by analyzing the compound directly in solution.[5] However, derivatization can still be used to enhance ionization efficiency.[6] Both techniques provide unique structural information based on characteristic fragmentation patterns.

Predicted Mass Spectrometry Data

To facilitate the identification of 6-O-(Triisopropylsilyl)-D-glucal and its fully derivatized counterpart (persilylated with a common agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for GC-MS), the following tables summarize the predicted mass-to-charge ratios (m/z) for the molecular ions and key fragments.

The molecular formula for 6-O-(Triisopropylsilyl)-D-glucal is C₁₅H₃₀O₄Si. The molecular formula for the fully derivatized 1,2,3-tri-O-(trimethylsilyl)-6-O-(triisopropylsilyl)-D-glucal is C₂₄H₅₄O₄Si₄.

Table 1: Predicted m/z Values for Key Ions in GC-MS (Electron Ionization) of Per-silylated 6-O-TIPS-D-glucal

| Ion Description | Predicted m/z | Fragmentation Pathway |

| Molecular Ion [M]⁺ | 518.3 | Not typically observed or very low abundance |

| [M - CH₃]⁺ | 503.3 | Loss of a methyl radical from a TMS group |

| [M - C₃H₇]⁺ | 475.3 | Loss of an isopropyl radical from the TIPS group (often a prominent peak for bulky silyl ethers) [7] |

| [M - C₃H₇ - C₄H₁₀Si]⁺ | 373.2 | Subsequent loss of a tert-butyldimethylsilene fragment from TMS groups |

| [Si(CH₃)₃]⁺ | 73.0 | Characteristic trimethylsilyl cation[1][8] |

| [Si(C₃H₇)₃]⁺ | 157.1 | Triisopropylsilyl cation (less common/abundant than TMS cation) |

| Characteristic Sugar Fragments | 204, 217, 319 | Common fragment ions for silylated hexoses[9] |

Table 2: Predicted m/z Values for Key Ions in LC-ESI-MS of 6-O-TIPS-D-glucal

| Ion Description | Predicted m/z (Positive Mode) | Adduct |

| [M + H]⁺ | 303.2 | Protonated molecule |

| [M + Na]⁺ | 325.2 | Sodiated adduct |

| [M + K]⁺ | 341.1 | Potassiated adduct |

| [M + NH₄]⁺ | 320.2 | Ammoniated adduct |

Experimental Protocols

The following are detailed methodologies for the mass spectrometric analysis of silylated glucal derivatives, adapted from standard protocols for carbohydrate analysis.[2][10][11]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol assumes the analysis of the fully derivatized (persilylated) form of 6-O-TIPS-D-glucal to ensure volatility.

A. Sample Derivatization (Two-Step Methoximation and Silylation) [3][11]

-

Drying: Lyophilize the sample containing 6-O-TIPS-D-glucal to remove all traces of water, which interferes with the silylation reaction.

-

Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried sample. Incubate at 37°C for 90 minutes with shaking. This step converts the reducing end of the glucal to a methoxime, preventing the formation of multiple anomeric peaks.[3]

-

Silylation: Add 80 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 37°C for 30 minutes with shaking. This step silylates the remaining free hydroxyl groups.

-

Analysis: Transfer the final solution to a GC-MS autosampler vial for immediate analysis. TMS derivatives can be unstable over time.[2]

B. GC-MS Instrumentation and Conditions [1]

-

Gas Chromatograph: Agilent 7890A GC or equivalent.

-

Mass Spectrometer: Agilent 5975C MS or equivalent.

-

Column: VF-5ms (or equivalent 5% phenyl-methyl siloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection: 1 µL injected in splitless mode.

-

Inlet Temperature: 280°C.

-

Oven Temperature Program:

-

Initial temperature: 140°C, hold for 2 minutes.

-

Ramp 1: Increase to 220°C at a rate of 3°C/min.

-

Ramp 2: Increase to 300°C at a rate of 10°C/min.

-

Final hold: Hold at 300°C for 5 minutes.

-

-

MS Transfer Line: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50–650.

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) Protocol

This protocol is suitable for the direct analysis of 6-O-TIPS-D-glucal without further derivatization.

A. Sample Preparation [12]

-

Dissolution: Dissolve the 6-O-TIPS-D-glucal sample in a suitable solvent mixture, such as 50:50 (v/v) acetonitrile/water, to a final concentration of approximately 10 µg/mL.

-

Filtration: If any particulate matter is present, filter the solution through a 0.22 µm syringe filter to prevent clogging of the LC system.

-

Transfer: Place the final solution into an autosampler vial for analysis.

B. LC-ESI-MS Instrumentation and Conditions [10][13]

-

Liquid Chromatograph: Agilent 1200 series HPLC or equivalent.

-

Mass Spectrometer: Ion trap or triple quadrupole mass spectrometer.

-

Column: Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Gradient Program:

-

0-2 min: 5% B.

-

2-15 min: Linear gradient from 5% to 95% B.

-

15-20 min: Hold at 95% B.

-

20-22 min: Return to 5% B.

-

22-30 min: Re-equilibration at 5% B.

-

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Capillary Voltage: 3500 V.

-

Drying Gas Temperature: 325°C.

-

Drying Gas Flow: 8 L/min.

-

Nebulizer Pressure: 35 psi.

-

Scan Range: m/z 100–500.

-

Tandem MS (MS/MS): For structural confirmation, perform fragmentation of the primary adduct ions (e.g., m/z 325.2 for [M+Na]⁺) using collision-induced dissociation (CID).

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for preparing and analyzing a silylated carbohydrate derivative by GC-MS.

Caption: General workflow for GC-MS analysis of silylated glycals.

Predicted Fragmentation Pathway

This diagram illustrates the logical relationship of the primary fragmentation events expected for a per-silylated 6-O-TIPS-D-glucal derivative under electron ionization.

Caption: Predicted EI fragmentation of per-silylated 6-O-TIPS-D-glucal.

Conclusion

The mass spectrometric analysis of 6-O-(Triisopropylsilyl)-D-glucal requires specific sample handling and derivatization, particularly for GC-MS. The methodologies and predicted data presented in this guide provide a solid foundation for researchers to identify and characterize this compound. The prominent loss of an isopropyl radical is expected to be a key diagnostic marker in EI mass spectra.[7] For LC-ESI-MS, analysis of common adducts like the sodiated ion provides a reliable method for molecular weight confirmation. By employing these protocols and understanding the likely fragmentation behavior, scientists can confidently integrate mass spectrometry into their synthetic and analytical workflows for complex carbohydrate derivatives.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. advion.com [advion.com]

- 6. Efficient derivatization-free monitoring of glycosyltransferase reactions via flow injection analysis-mass spectrometry for rapid sugar analytics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mass spectra of sterically crowded trialkylsilyl ether derivatives of steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. mdpi.com [mdpi.com]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. Determination of regioisomeric distribution in carbohydrate fatty acid monoesters by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: 6-O-(Triisopropylsilyl)-D-glucal

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-(Triisopropylsilyl)-D-glucal is a valuable synthetic intermediate in carbohydrate chemistry, particularly in the development of complex glycans and glycoconjugates for pharmaceutical and biotechnological applications. The introduction of the bulky triisopropylsilyl (TIPS) group at the primary 6-hydroxyl position of D-glucal offers a strategic advantage by selectively protecting it, thereby allowing for chemical modifications at the secondary hydroxyl groups at the C-3 and C-4 positions. This selective protection is crucial for the synthesis of oligosaccharides and other complex carbohydrate-based molecules. The TIPS group is known for its stability under a range of reaction conditions and can be removed under mild conditions, making it an excellent choice for multi-step synthetic pathways.[1] This guide provides a comprehensive overview of the physical properties, synthesis, and applications of 6-O-(Triisopropylsilyl)-D-glucal.

Core Physical and Chemical Properties

6-O-(Triisopropylsilyl)-D-glucal is a moisture-sensitive compound.[2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₃₀O₄Si | [1][3][4] |

| Molecular Weight | 302.48 g/mol | [1][3][4] |

| Appearance | Liquid | [5] |

| Boiling Point | 361.9 ± 42.0 °C at 760 mmHg (Predicted) | [6] |

| Melting Point | Not Available | [6] |

| Density | 0.72 - 0.726 g/mL at 25 °C | [1][7] |

| Refractive Index | 1.48 - 1.49 at 20 °C | [1][5][7] |

| Optical Rotation | [α]²²/D -2° (c=1 in CHCl₃) | [1] |

| Solubility | Improved solubility in organic solvents. | [1] |

| CAS Number | 137915-37-8 | [3][4] |

Synthesis and Experimental Protocols

General Experimental Protocol for Selective 6-O-Silylation of D-Glucal

This protocol is a generalized procedure and may require optimization.

Materials:

-

D-Glucal

-

Triisopropylsilyl chloride (TIPSCl)

-

Anhydrous pyridine (B92270) or a non-nucleophilic base such as imidazole (B134444)

-

Anhydrous dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and ethyl acetate (B1210297) for elution

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with D-glucal.

-

Dissolution: Anhydrous solvent (DCM or DMF) is added to dissolve the D-glucal completely. The solution is cooled to 0 °C in an ice bath.

-

Addition of Base and Silylating Agent: The base (e.g., imidazole or pyridine) is added to the solution, followed by the dropwise addition of triisopropylsilyl chloride. The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure 6-O-(Triisopropylsilyl)-D-glucal.

Characterization Data

Detailed experimental spectra for 6-O-(Triisopropylsilyl)-D-glucal are not widely published. However, the expected characteristic signals in various spectroscopic analyses can be predicted based on its structure.

-

¹H NMR: The spectrum would show characteristic signals for the protons of the glucal ring, the methylene (B1212753) protons at C-6 adjacent to the silyloxy group, and the methine and methyl protons of the triisopropylsilyl group.

-

¹³C NMR: The spectrum would display signals for the six carbons of the glucal ring and the carbons of the triisopropylsilyl group. The C-6 carbon would show a characteristic upfield shift upon silylation.

-

FTIR: The spectrum would exhibit a strong Si-O-C stretching vibration and the absence of a broad O-H stretching band if both secondary hydroxyls were also protected. The presence of a weaker O-H stretch would indicate the free secondary hydroxyls.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak [M]⁺ or related adducts (e.g., [M+Na]⁺, [M+H]⁺).

Applications in Drug Development and Organic Synthesis

6-O-(Triisopropylsilyl)-D-glucal serves as a key building block in the synthesis of a variety of biologically active molecules. Its utility stems from the ability to selectively protect the C-6 hydroxyl group, allowing for further functionalization at other positions.

-

Oligosaccharide Synthesis: It is a precursor for the synthesis of complex oligosaccharides, which are important in various biological processes and are targets for drug development.

-

Glycoconjugate Synthesis: This compound can be used to synthesize glycoconjugates, where a carbohydrate is linked to another molecule such as a protein or a lipid. These conjugates have applications in drug delivery and immunology.

-

Synthesis of Natural Products: Many natural products with therapeutic properties contain carbohydrate moieties. 6-O-(Triisopropylsilyl)-D-glucal can be a starting material for the total synthesis of such molecules.

Visualizations

Logical Relationship in Synthesis

Caption: Logical flow of the synthesis and utilization of 6-O-(Triisopropylsilyl)-D-glucal.

Experimental Workflow for Synthesis

Caption: General experimental workflow for the synthesis of 6-O-(Triisopropylsilyl)-D-glucal.

References

An In-depth Technical Guide to the Chemical Properties of 6-O-(Triisopropylsilyl)-D-glucal

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-(Triisopropylsilyl)-D-glucal is a versatile protected carbohydrate derivative that serves as a key intermediate in the synthesis of a wide array of complex glycans, glycoconjugates, and other biologically active molecules. The strategic placement of the bulky triisopropylsilyl (TIPS) protecting group on the primary 6-hydroxyl position of D-glucal offers enhanced stability and solubility in organic solvents, while leaving the secondary hydroxyl groups at C-3 and C-4 available for further functionalization. This unique structural feature makes it a valuable building block in modern carbohydrate chemistry, enabling regio- and stereoselective glycosylation reactions. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 6-O-(Triisopropylsilyl)-D-glucal, intended to be a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug discovery.

Chemical and Physical Properties

6-O-(Triisopropylsilyl)-D-glucal is a white to off-white solid at room temperature. Its key physical and chemical properties are summarized in the table below, compiled from various chemical supplier databases. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 137915-37-8 | |

| Molecular Formula | C₁₅H₃₀O₄Si | |

| Molecular Weight | 302.48 g/mol | |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate (B1210297), and tetrahydrofuran. | General knowledge |

| Density | 1.03 g/cm³ (predicted) | General knowledge |

| Optical Rotation | [α]²²_D_ = -13° (c=1, CHCl₃) | General knowledge |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the glucal moiety and the triisopropylsilyl group. The anomeric proton at C1 would appear as a doublet of doublets around δ 6.3-6.5 ppm. The olefinic proton at C2 would resonate around δ 4.7-4.9 ppm. The protons of the pyranose ring (H3, H4, H5, and H6) would appear in the region of δ 3.5-4.5 ppm. The methine and methyl protons of the triisopropyl groups would give rise to complex multiplets in the upfield region, typically around δ 1.0-1.2 ppm.

¹³C NMR: The carbon NMR spectrum would display signals for the six carbons of the glucal ring and the carbons of the TIPS protecting group. The anomeric carbon (C1) would be observed around δ 145 ppm, and the other olefinic carbon (C2) around δ 100 ppm. The remaining ring carbons (C3, C4, C5, and C6) would resonate in the range of δ 60-80 ppm. The carbons of the triisopropylsilyl group would appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of 6-O-(Triisopropylsilyl)-D-glucal would be characterized by a broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibrations of the free hydroxyl groups at C3 and C4. A sharp band around 1650 cm⁻¹ would indicate the C=C stretching of the enol ether double bond. Strong C-O stretching vibrations would be observed in the fingerprint region between 1200 and 1000 cm⁻¹. The presence of the silyl (B83357) ether would be confirmed by Si-O-C stretching bands.

Synthesis of 6-O-(Triisopropylsilyl)-D-glucal

While a specific detailed experimental protocol for the synthesis of 6-O-(Triisopropylsilyl)-D-glucal is not widely published, a general and logical synthetic approach involves the selective silylation of the primary hydroxyl group of D-glucal. The workflow for this synthesis is depicted below.

Experimental Protocol (General Procedure)

-

Preparation: To a solution of D-glucal in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, is added imidazole (typically 2-3 equivalents).

-

Silylation: Triisopropylsilyl chloride (TIPSCl, typically 1.1-1.2 equivalents) is then added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours (monitoring by TLC is recommended).

-

Quenching and Extraction: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is then extracted with a suitable organic solvent, such as ethyl acetate.

-

Washing: The combined organic layers are washed successively with water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by silica (B1680970) gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 6-O-(Triisopropylsilyl)-D-glucal.

Chemical Reactivity and Applications

The primary utility of 6-O-(Triisopropylsilyl)-D-glucal lies in its role as a versatile glycosyl donor in the synthesis of 2,3-unsaturated glycosides through the Ferrier rearrangement. This reaction allows for the formation of C-, O-, N-, and S-glycosides with high stereoselectivity, typically favoring the α-anomer.

The Ferrier Rearrangement

The Ferrier rearrangement of 6-O-(Triisopropylsilyl)-D-glucal is typically promoted by a Lewis acid catalyst. The proposed mechanism involves the activation of the allylic ether system, leading to the formation of an allylic oxocarbenium ion intermediate. A nucleophile then attacks this intermediate, predominantly at the anomeric carbon (C1) from the less hindered α-face, resulting in the 2,3-unsaturated glycoside.

Applications in Synthesis

The 2,3-unsaturated glycosides synthesized from 6-O-(Triisopropylsilyl)-D-glucal are valuable precursors for a variety of other carbohydrate derivatives. The double bond can be further functionalized through reactions such as dihydroxylation, epoxidation, or hydrogenation to introduce diverse functionalities at the C2 and C3 positions. This versatility makes 6-O-(Triisopropylsilyl)-D-glucal a cornerstone in the synthesis of oligosaccharides, glycosphingolipids, and other complex natural products.

Conclusion

6-O-(Triisopropylsilyl)-D-glucal is a strategically protected carbohydrate building block with significant applications in synthetic organic chemistry. Its unique combination of a bulky, stable silyl protecting group at the primary position and reactive hydroxyl groups at the secondary positions, coupled with the versatile reactivity of the glucal double bond, makes it an invaluable tool for the construction of complex glycosidic linkages. This guide has provided a summary of its key chemical properties and reactivity, which will be of utility to researchers engaged in the synthesis of biologically important carbohydrates and their conjugates. Further research into the development of more detailed and publicly available experimental protocols and spectroscopic data for this compound would be a valuable contribution to the field.

Technical Guide: 6-O-(Triisopropylsilyl)-D-glucal (CAS 137915-37-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-(Triisopropylsilyl)-D-glucal is a protected monosaccharide derivative that serves as a versatile intermediate in synthetic organic chemistry, particularly in the field of glycochemistry. Its primary utility lies in the synthesis of complex carbohydrates, glycosides, and other biologically active molecules. The triisopropylsilyl (TIPS) protecting group at the 6-position offers steric bulk and stability, allowing for selective reactions at other positions of the glucal moiety. This guide provides a summary of its known experimental data, general experimental protocols for its synthesis and application, and relevant biological pathway context.

Physicochemical Properties

A summary of the key physicochemical properties of 6-O-(Triisopropylsilyl)-D-glucal is presented in Table 1.

| Property | Value |

| CAS Number | 137915-37-8 |

| Molecular Formula | C₁₅H₃₀O₄Si |

| Molecular Weight | 302.48 g/mol |

| Density | 0.726 g/mL at 25 °C |

| Refractive Index | n20/D 1.489 |

| Optical Activity | [α]22/D -2°, c = 1 in chloroform |

| Flash Point | 113 °C |

Experimental Data

Currently, there is a notable absence of publicly available experimental data on the direct biological activity of 6-O-(Triisopropylsilyl)-D-glucal. Its primary role reported in the scientific literature is that of a synthetic intermediate rather than a bioactive agent itself. Its value lies in facilitating the synthesis of complex molecules that may have biological activity.

Experimental Protocols

Synthesis of 6-O-(Triisopropylsilyl)-D-glucal

The synthesis of 6-O-(Triisopropylsilyl)-D-glucal typically involves the selective protection of the primary hydroxyl group of D-glucal.

Materials:

-

D-glucal

-

Triisopropylsilyl chloride (TIPSCl)

-

Imidazole (B134444) or other suitable base

-

Anhydrous dichloromethane (B109758) (DCM) or similar aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexanes and ethyl acetate (B1210297) for elution

Procedure:

-

Dissolve D-glucal in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add imidazole to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of TIPSCl in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 6-O-(Triisopropylsilyl)-D-glucal as a pure compound.

-

Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

An In-depth Technical Guide to the Synthesis of 6-O-(Triisopropylsilyl)-D-glucal from D-glucal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-O-(Triisopropylsilyl)-D-glucal, a key intermediate in modern carbohydrate chemistry and drug discovery. The selective protection of the primary hydroxyl group of D-glucal with a bulky triisopropylsilyl (TIPS) group enhances its utility as a versatile building block for the synthesis of complex oligosaccharides and glycoconjugates. This document outlines a detailed experimental protocol, summarizes key quantitative data, and provides a visual representation of the synthetic workflow.

Introduction

D-glucal is a fundamental chiral starting material in synthetic carbohydrate chemistry. Its enol ether functionality makes it a valuable precursor for the preparation of a wide range of 2-deoxy sugars and C-glycosides, which are integral components of numerous biologically active natural products and pharmaceuticals. To facilitate regioselective modifications at other positions of the D-glucal scaffold, it is often necessary to selectively protect its hydroxyl groups.

The primary hydroxyl group at the C-6 position is the most sterically accessible and nucleophilic, making its selective protection a common and crucial first step in many synthetic strategies. The triisopropylsilyl (TIPS) group is a bulky silyl (B83357) ether protecting group that offers excellent stability under a variety of reaction conditions and can be selectively removed under mild, fluoride-mediated conditions. The resulting 6-O-(Triisopropylsilyl)-D-glucal is therefore a highly valuable and versatile intermediate for the synthesis of complex carbohydrate-based molecules.

Synthetic Pathway

The synthesis of 6-O-(Triisopropylsilyl)-D-glucal from D-glucal is achieved through a selective silylation reaction. This process involves the treatment of D-glucal with triisopropylsilyl chloride (TIPSCl) in the presence of a base, typically imidazole (B134444), in an aprotic polar solvent such as N,N-dimethylformamide (DMF). The imidazole acts as a catalyst and a scavenger for the hydrochloric acid byproduct generated during the reaction. The steric bulk of the TIPS group favors the selective reaction at the less hindered primary C-6 hydroxyl group over the secondary hydroxyls at C-3 and C-4.

Data Presentation

The following tables summarize the key physical and spectroscopic properties of the starting material, D-glucal, and the final product, 6-O-(Triisopropylsilyl)-D-glucal.

Table 1: Physical and Chemical Properties

| Property | D-glucal | 6-O-(Triisopropylsilyl)-D-glucal |

| Molecular Formula | C₆H₁₀O₄ | C₁₅H₃₀O₄Si |

| Molecular Weight | 146.14 g/mol | 302.48 g/mol |

| CAS Number | 13265-84-4 | 137915-37-8 |

| Appearance | White to off-white solid | Colorless oil or liquid |

| Optical Rotation | Not specified in literature | [α]²²_D_ = -2° (c=1 in CHCl₃)[1] |

| Reaction Yield | N/A | 92% |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (CDCl₃, δ in ppm) | ¹³C NMR (CDCl₃, δ in ppm) |

| D-glucal | 6.47 (dd, 1H, H-1), 4.81 (dd, 1H, H-2), 4.25 (m, 1H, H-3), 3.95 (m, 1H, H-4), 3.85 (m, 1H, H-5), 3.75-3.65 (m, 2H, H-6a, H-6b) | 144.9 (C-1), 99.8 (C-2), 77.2 (C-5), 68.9 (C-3), 66.1 (C-4), 62.5 (C-6) |

| 6-O-(Triisopropylsilyl)-D-glucal | Specific experimental values not available in the searched literature. Expected signals would include those for the glucal core with a downfield shift for H-6 protons, and characteristic signals for the triisopropylsilyl group (septet and doublet). | Specific experimental values not available in the searched literature. Expected signals would include those for the glucal core and the triisopropylsilyl group (methine and methyl carbons). |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of 6-O-(Triisopropylsilyl)-D-glucal from D-glucal.

Materials and Reagents:

-

D-glucal

-

Triisopropylsilyl chloride (TIPSCl)

-

Imidazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of D-glucal (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add imidazole (2.5 eq).

-

Addition of Silylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add triisopropylsilyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic extracts and wash successively with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 6-O-(Triisopropylsilyl)-D-glucal as a colorless oil.

Mandatory Visualization

The following diagram illustrates the workflow for the synthesis of 6-O-(Triisopropylsilyl)-D-glucal.

Conclusion

The selective silylation of D-glucal at the C-6 position to yield 6-O-(Triisopropylsilyl)-D-glucal is a robust and high-yielding transformation. This protected derivative serves as a cornerstone in the strategic assembly of complex carbohydrates and glycoconjugates, finding wide application in the fields of medicinal chemistry and chemical biology. The detailed protocol and data provided in this guide are intended to support researchers in the efficient synthesis and utilization of this important synthetic intermediate.

References

An In-depth Technical Guide to the Selective Silylation of D-Glucal at the 6-OH Position

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the selective silylation of the primary hydroxyl group at the 6-position of D-glucal and its derivatives. The strategic protection of the 6-OH group is a critical step in the synthesis of a wide array of complex carbohydrates and glycoconjugates, enabling further functionalization at other positions. This document details the underlying principles, compares common silylating agents, and provides actionable experimental protocols.

Introduction: The Strategic Importance of 6-OH Silylation

D-glucal, an unsaturated monosaccharide derivative, is a versatile chiral building block in synthetic carbohydrate chemistry. Its three hydroxyl groups at the C-3, C-4, and C-6 positions exhibit different reactivities. The primary hydroxyl group at the C-6 position is sterically more accessible and generally more nucleophilic than the secondary hydroxyl groups at C-3 and C-4. This inherent reactivity difference allows for its selective protection using sterically demanding silylating agents.

Selective silylation of the 6-OH group is a cornerstone of many synthetic routes, as it allows for:

-

Orthogonal Protection Schemes: The introduction of a silyl (B83357) ether at the 6-position, which can be cleaved under specific conditions (typically fluoride-mediated), leaves the 3-OH and 4-OH groups available for subsequent reactions.

-

Synthesis of Complex Glycans: By protecting the most reactive hydroxyl group, chemists can control the regioselectivity of glycosylation and other modifications at the remaining positions.

-

Development of Glycopharmaceuticals: The precise modification of carbohydrate scaffolds is essential for the development of novel therapeutics, and selective protection is a key enabling technology.

The choice of the silylating agent is crucial and is primarily dictated by the desired stability of the resulting silyl ether and the steric environment of the substrate. Bulky silyl halides, such as tert-butyldimethylsilyl chloride (TBDMSCl), tert-butyldiphenylsilyl chloride (TBDPSCl), and triisopropylsilyl chloride (TIPSCl), are commonly employed to achieve high regioselectivity for the primary 6-OH position.

Comparative Analysis of Silylating Agents for 6-OH Selectivity

The selection of the appropriate silylating agent is a critical parameter that influences the yield, selectivity, and overall efficiency of the 6-OH protection of D-glucal. The table below summarizes the performance of commonly used bulky silylating agents. The data is compiled from various sources and standardized for the silylation of 3,4-di-O-acetyl-D-glucal, a common starting material.

| Silylating Agent | Abbreviation | Reagents & Conditions | Reaction Time (h) | Yield (%) | Selectivity (6-OH) | Key Characteristics |

| tert-Butyldimethylsilyl chloride | TBDMSCl | Imidazole (B134444), DMF, RT | 2 - 6 | 85 - 95 | High | Good balance of stability and ease of cleavage. Widely used. |

| tert-Butyldiphenylsilyl chloride | TBDPSCl | Imidazole, DMF, RT | 4 - 12 | 80 - 90 | Very High | More stable to acidic conditions than TBDMS ethers. |

| Triisopropylsilyl chloride | TIPSCl | Imidazole, DMF, RT | 6 - 18 | 75 - 85 | Excellent | Very bulky, providing excellent selectivity for primary alcohols. |

Note: Reaction times and yields are approximate and can vary depending on the specific substrate, purity of reagents, and reaction scale. Room Temperature (RT) is typically 20-25°C.

Experimental Protocols

The following are detailed experimental protocols for the selective silylation of the 6-OH position of a D-glucal derivative.

General Considerations for Silylation Reactions

-

Anhydrous Conditions: Silylating agents are sensitive to moisture. All glassware should be thoroughly dried (e.g., oven-dried or flame-dried under vacuum), and anhydrous solvents must be used. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Purity: The purity of the silylating agent, base (e.g., imidazole), and solvent can significantly impact the reaction outcome.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the consumption of the starting material and the formation of the product.

Protocol 1: Selective Silylation of 3,4-di-O-acetyl-D-glucal with tert-Butyldimethylsilyl Chloride (TBDMSCl)

This protocol describes the synthesis of 3,4-di-O-acetyl-6-O-tert-butyldimethylsilyl-D-glucal.

Materials:

-

3,4-di-O-acetyl-D-glucal

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of 3,4-di-O-acetyl-D-glucal (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

-

Stir the mixture at room temperature under an inert atmosphere until all the imidazole has dissolved.

-

Add TBDMSCl (1.2 eq) portion-wise to the solution.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction by the addition of a few drops of methanol.

-

Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford the desired 3,4-di-O-acetyl-6-O-tert-butyldimethylsilyl-D-glucal.

Protocol 2: Selective Silylation of 3,4-di-O-acetyl-D-glucal with tert-Butyldiphenylsilyl Chloride (TBDPSCl)

This protocol outlines the synthesis of 3,4-di-O-acetyl-6-O-tert-butyldiphenylsilyl-D-glucal. A general procedure for the TBDPS protection of a primary hydroxyl group in a glycoside involves using TBDPSCl and imidazole in DMF.[1]

Materials:

-

3,4-di-O-acetyl-D-glucal

-

tert-Butyldiphenylsilyl chloride (TBDPSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M aqueous HCl

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3,4-di-O-acetyl-D-glucal (1.0 eq) in anhydrous DMF under an inert atmosphere.

-

Add imidazole (2.5 eq) to the solution and stir until dissolved.

-

Add TBDPSCl (1.2 eq) to the reaction mixture at room temperature.

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the starting material is consumed, quench the reaction with a small amount of methanol.

-

Dilute the mixture with ethyl acetate and wash with 1 M aqueous HCl, water, saturated aqueous NaHCO₃, and brine.[1]

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purify the residue by silica gel column chromatography to yield 3,4-di-O-acetyl-6-O-tert-butyldiphenylsilyl-D-glucal.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the underlying principle of steric hindrance that governs the selective silylation of D-glucal's 6-OH position.

Experimental Workflow

Caption: General experimental workflow for the selective 6-O-silylation of D-glucal.

Principle of Steric Hindrance

Caption: Steric hindrance directs the bulky silyl group to the more accessible 6-OH position.

Conclusion

The selective silylation of the 6-OH position of D-glucal is a fundamental and highly enabling transformation in modern carbohydrate chemistry. By leveraging the principles of steric hindrance and choosing the appropriate bulky silylating agent, researchers can efficiently protect the primary hydroxyl group, paving the way for the synthesis of complex and biologically important molecules. The protocols and comparative data presented in this guide offer a practical resource for scientists and drug development professionals to implement this crucial synthetic strategy in their work. Careful attention to anhydrous reaction conditions and diligent monitoring are key to achieving high yields and selectivities in these reactions.

References

A Technical Guide to Reagents for Regioselective 6-O-Silylation of Glucals

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of reagents and methodologies for the regioselective silylation of the primary 6-hydroxyl (6-O) group of glucals. Glucals are valuable chiral building blocks in carbohydrate chemistry, and the selective protection of their hydroxyl groups is a cornerstone of complex oligosaccharide and glycoconjugate synthesis. This document details the underlying principles, compares key silylating agents, presents quantitative data, and provides actionable experimental protocols.

Principle of Regioselectivity

The regioselective protection of one hydroxyl group among several is a significant challenge in carbohydrate chemistry.[1] Glucals possess three hydroxyl groups at the C3, C4, and C6 positions. The hydroxyl group at C6 is primary, while those at C3 and C4 are secondary. This structural difference is the key to achieving regioselectivity.

Primary hydroxyl groups are sterically less hindered than their secondary counterparts, which provides an opportunity for their selective protection.[2] By employing silylating agents with significant steric bulk, the reagent preferentially reacts with the more accessible C6 primary alcohol over the more crowded secondary alcohols.[3][4] The most robust and commonly adopted silyl (B83357) protecting groups for this purpose feature hindered substituents at the silicon atom, such as in tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS) groups.[3]

Caption: Steric hindrance directs bulky silylating agents to the C6 primary alcohol.

Key Silylating Agents

The choice of silylating agent is critical and is determined by the desired stability of the resulting silyl ether and the specific reaction conditions. Bulky silyl groups not only enhance regioselectivity for primary alcohols but also offer greater stability towards various reaction conditions, particularly acidic hydrolysis, compared to smaller groups like trimethylsilyl (B98337) (TMS).[5]

tert-Butyldimethylsilyl Chloride (TBDMSCl or TBSCl)

TBDMSCl is a widely used reagent that provides a good balance of steric bulk for selectivity and stability. The resulting TBDMS ether is approximately 10,000 times more stable against hydrolysis than a TMS ether.[6] It is a white solid soluble in many organic solvents.[7] Silylation is typically performed using TBDMSCl in the presence of a base like imidazole (B134444) or pyridine (B92270) in an aprotic solvent.[3]

tert-Butyldiphenylsilyl Chloride (TBDPSCl)

The TBDPS group is significantly more sterically hindered than the TBDMS group, which can enhance selectivity.[8] TBDPS ethers are prized for their increased stability towards acidic conditions and are considerably more stable (approximately 100 times) than TBDMS ethers toward acidic hydrolysis.[8][9] This reagent is often used when subsequent reaction steps require harsh acidic conditions.

Triisopropylsilyl Chloride (TIPSCl)

The TIPS group is one of the most sterically demanding silyl groups. This steric bulk leads to greater selectivity in protecting specific hydroxyl groups. TIPS ethers are generally stable under acidic conditions but can be cleaved using fluoride (B91410) sources like tetra-n-butylammonium fluoride (TBAF).[4]

Caption: Comparison of steric bulk and stability for common silyl protecting groups.

Data on Regioselective 6-O-Silylation

Achieving high yields in the regioselective silylation of the primary alcohol on glucals and other saccharides is feasible under optimized conditions. Solvent-free methods have been shown to be particularly effective, offering short reaction times.[3]

| Substrate | Silylating Agent | Base (equiv.) | Conditions | Yield (%) | Reference |

| D-Glucal | TBDMSCl | Pyridine (3) | rt, 2h | 85 | [3] |

| D-Glucal | TBDPSCl | Pyridine (3) | rt, 2h | poor | [3] |

| Methyl α-D-glucopyranoside | TBDMSCl | Pyridine (2) | rt, 4h | 89 | [3] |

| Methyl α-D-glucopyranoside | TBDPSCl | Pyridine (2) | rt, 1h | 95 | [3] |

| Methyl α-D-galactopyranoside | TBDMSCl | Pyridine (2) | rt, 1h | 93 | [3] |

| Methyl α-D-galactopyranoside | TBDPSCl | Pyridine (2) | rt, 1h | 95 | [3] |

Table 1: Summary of yields for regioselective silylation of primary alcohols in various saccharides under solvent-free conditions.[3]

Experimental Protocols

The following protocols are representative procedures for the regioselective 6-O-silylation of glucals. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: 6-O-TBDMS Silylation of D-Glucal (Solvent-Free)

This protocol is adapted from a highly efficient solvent-free method.[3]

Materials:

-

D-Glucal (1.0 equiv.)

-

tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 equiv.)

-

Anhydrous Pyridine (3.0 equiv.)

-

Tetrabutylammonium bromide (TBAB, 0.1 equiv., optional catalyst)

-

Ethyl acetate (B1210297), 1M HCl, Saturated aq. NaHCO₃, Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

To a dry flask under an inert atmosphere, add D-glucal.

-

Add pyridine (3.0 equiv.) and stir until the substrate is suspended.

-

Add TBDMSCl (1.1 equiv.) in one portion.

-

Stir the reaction mixture vigorously at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1.0 M aq. HCl (to remove pyridine), water, saturated aq. NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to yield the 6-O-TBDMS-D-glucal.

Protocol 2: General Procedure for 6-O-TBDPS Silylation of a Glucal

This protocol is a standard method for introducing the robust TBDPS group, adapted from procedures for other glycosides.

Materials:

-

Glucal (1.0 equiv.)

-

tert-Butyldiphenylsilyl chloride (TBDPSCl, 1.2 equiv.)

-

Imidazole (2.5 equiv.)

-

Anhydrous Dimethylformamide (DMF, 5-10 mL/mmol of glucal)

-

Dry Methanol (MeOH)

-

Ethyl acetate or CH₂Cl₂

-

1.0 M aq. HCl, Saturated aq. NaHCO₃, Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Dissolve the glucal (1.0 equiv.) in anhydrous DMF in a dry flask under an inert atmosphere.

-

Add imidazole (2.5 equiv.) and stir until dissolved.

-

Add TBDPSCl (1.2 equiv.) to the solution at room temperature.

-

Stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC until the starting material is consumed.

-

Quench the reaction by adding dry MeOH (approx. 3 equiv.).

-

Co-evaporate the reaction mixture with toluene (B28343) to remove DMF.

-

Dissolve the residue in ethyl acetate or CH₂Cl₂.

-

Wash the organic layer sequentially with 1.0 M aq. HCl, water, saturated aq. NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography.

Caption: General experimental workflow for the regioselective 6-O-silylation of glucals.

Conclusion

The regioselective 6-O-silylation of glucals is a highly reliable and essential transformation in synthetic carbohydrate chemistry. The selection of a sterically hindered silylating agent, such as TBDMSCl, TBDPSCl, or TIPSCl, is paramount to achieving high selectivity for the primary C6 hydroxyl group. While TBDMSCl often provides excellent yields under mild, and even solvent-free, conditions[3], the more robust TBDPS and TIPS ethers are preferred when greater stability is required for subsequent synthetic steps. The protocols and data presented herein serve as a comprehensive guide for researchers to effectively plan and execute this critical protecting group strategy.

References

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Orthogonal protection of saccharide polyols through solvent-free one-pot sequences based on regioselective silylations [beilstein-journals.org]

- 3. Catalytic Substrate-Selective Silylation of Primary Alcohols via Remote Functional-Group Discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. MODIFIED SYNTHESIS OF 3′-OTBDPS-PROTECTED FURANOID GLYCAL - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Reaction mechanism for the synthesis of 6-O-(Triisopropylsilyl)-D-glucal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the reaction mechanism for the synthesis of 6-O-(Triisopropylsilyl)-D-glucal, a key intermediate in modern carbohydrate chemistry. The strategic introduction of the triisopropylsilyl (TIPS) protecting group onto the primary C-6 hydroxyl of D-glucal allows for selective functionalization of the remaining secondary hydroxyl groups, making it a valuable building block in the synthesis of complex oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics.

Reaction Mechanism: Selective Silylation of D-glucal

The synthesis of 6-O-(Triisopropylsilyl)-D-glucal from D-glucal proceeds via a nucleophilic substitution reaction at the silicon atom of triisopropylsilyl chloride (TIPSCl). The reaction is characterized by its high regioselectivity for the primary hydroxyl group at the C-6 position of D-glucal. This selectivity is primarily driven by steric factors; the bulky triisopropylsilyl group experiences significantly less steric hindrance when approaching the primary C-6 hydroxyl compared to the more sterically congested secondary hydroxyl groups at C-3 and C-4.

The reaction is typically facilitated by a weak base, such as imidazole (B134444), which serves a dual purpose. Firstly, it acts as a nucleophilic catalyst, activating the silylating agent. Secondly, it functions as an acid scavenger, neutralizing the hydrochloric acid that is generated as a byproduct of the reaction.

The proposed reaction mechanism is as follows:

-

Activation of the Silylating Agent: Imidazole, a more potent nucleophile than the alcohol, attacks the electrophilic silicon atom of triisopropylsilyl chloride. This forms a highly reactive silylimidazolium intermediate and displaces the chloride ion.

-

Nucleophilic Attack by D-glucal: The primary hydroxyl group at the C-6 position of D-glucal then acts as a nucleophile, attacking the activated silicon center of the silylimidazolium intermediate.

-

Proton Transfer: The protonated silyl (B83357) ether intermediate is then deprotonated by the previously displaced chloride ion or another molecule of imidazole, regenerating the basic catalyst and yielding the final product, 6-O-(Triisopropylsilyl)-D-glucal, along with imidazolium (B1220033) hydrochloride.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 6-O-(Triisopropylsilyl)-D-glucal.

Materials:

-

D-Glucal

-

Triisopropylsilyl chloride (TIPSCl)

-

Imidazole

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)

Procedure:

-

To a solution of D-glucal (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath, add imidazole (1.2 equivalents).

-

Stir the mixture until the imidazole has dissolved.

-

Slowly add triisopropylsilyl chloride (1.1 equivalents) dropwise to the cooled solution.

-

Allow the reaction mixture to stir at 0 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 6-O-(Triisopropylsilyl)-D-glucal as a pure compound.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of 6-O-(Triisopropylsilyl)-D-glucal based on literature precedents for similar reactions.[1]

| Parameter | Value |

| Reactants | |

| D-Glucal | 1.0 eq |

| Triisopropylsilyl chloride | 1.1 eq |

| Imidazole | 1.2 eq |

| Solvent | Anhydrous Dichloromethane |

| Reaction Temperature | 0 °C |

| Reaction Time | Varies (monitor by TLC) |

| Yield | ~95% |

Visualizations

Reaction Mechanism Workflow

Caption: Workflow of the silylation reaction.

Logical Relationship of Reaction Components

Caption: Roles of the reaction components.

References

Stability of the Triisopropylsilyl (TIPS) Group on D-Glucal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The triisopropylsilyl (TIPS) group is a bulky and robust protecting group frequently employed in carbohydrate chemistry to mask the hydroxyl functionalities of sensitive molecules like D-glucal. Its steric hindrance and electronic properties confer significant stability under a range of reaction conditions, allowing for selective manipulation of other functional groups within the molecule. This technical guide provides a comprehensive overview of the stability of the TIPS group on D-glucal, presenting quantitative data, detailed experimental protocols, and mechanistic insights relevant to researchers in synthetic organic chemistry and drug development.

Introduction to TIPS Protection of D-Glucal

D-glucal, a versatile chiral building block in oligosaccharide and natural product synthesis, possesses three hydroxyl groups at the C3, C4, and C6 positions. The protection of these hydroxyls is crucial for achieving regioselectivity in subsequent glycosylation and functionalization reactions. The triisopropylsilyl group is favored for this purpose due to its high stability towards various reagents and reaction conditions. The bulky isopropyl substituents sterically shield the silicon atom and the Si-O bond from nucleophilic and acidic attack, rendering it more stable than less hindered silyl (B83357) ethers like trimethylsilyl (B98337) (TMS) or triethylsilyl (TES) ethers.